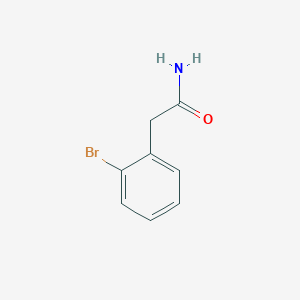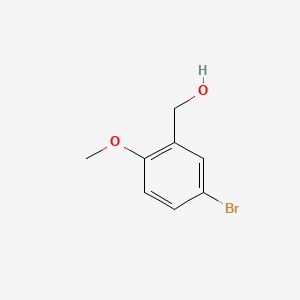
alpha,3,5-Tribromo-2-hydroxytoluene
説明
Alpha,3,5-Tribromo-2-hydroxytoluene (alpha-TBH) is a polybrominated aromatic hydrocarbon that has been used in a variety of industrial and scientific applications. It is a white crystalline solid with a molecular formula of C7H5Br3O2 and its molecular weight is 368.9 g/mol. Alpha-TBH has been used as a flame retardant, a stabilizer for polymers, a plasticizer, and a surfactant. It has also been used as a solvent for various organic compounds and as an intermediate in the synthesis of other compounds. Alpha-TBH has been studied for its potential use as an antioxidant, an antimicrobial agent, and a bioactive agent.
科学的研究の応用
Antioxidant Properties and Radical-Scavenging Activity
Alpha,3,5-Tribromo-2-hydroxytoluene and similar compounds show promising antioxidant properties. A study by Duan, Li, and Wang (2007) revealed that highly brominated mono- and bis-phenols, including variants of this compound, isolated from the marine red alga Symphyocladia latiuscula, exhibited potent radical-scavenging activity. These compounds were compared to the known positive control butylated hydroxytoluene (BHT), demonstrating significant antioxidant capabilities with IC50 values ranging from 8.1 to 24.7 μM (Duan, Li, & Wang, 2007).
Applications in Chemical and Biological Systems
The sequestering ability of antioxidants, including BHT, in chemical and biological systems was explored by Soares, Andreazza, and Salvador (2003). They evaluated the capacity of these antioxidants to inhibit oxidation in various systems, highlighting their importance in the study of oxidative processes (Soares, Andreazza, & Salvador, 2003).
Understanding the Chemistry Behind Antioxidant Activities
Yehye et al. (2015) conducted a comprehensive study to understand the chemistry behind the antioxidant activities of BHT. This research provides insights into the structural and functional aspects of this compound and related compounds, emphasizing their potential in designing novel antioxidants (Yehye et al., 2015).
Use in Synthesis of Sensitive Compounds
The role of BHT as an antioxidant in the synthesis of sensitive compounds was highlighted by Davies et al. (2007). Their study showed that using BHT in situ can significantly improve the yield of compounds that are prone to oxidation, demonstrating its utility in synthetic chemistry (Davies et al., 2007).
Application in Neutrino Detection and Neutron Measurements
Lightfoot et al. (2004) developed a high flashpoint, low-toxicity liquid scintillator based on α-hydroxytoluene (a related compound) for solar neutrino detection and neutron measurements. This highlights an innovative application of such compounds in advanced scientific instrumentation (Lightfoot et al., 2004).
Safety and Hazards
特性
IUPAC Name |
2,4-dibromo-6-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZPJKEJXIRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347495 | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4186-54-3 | |
| Record name | 2,4-Dibromo-6-(bromomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4186-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)




